Enhanced Lipophilicity (XLogP3) Compared to Mono-Brominated Regioisomer
5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine exhibits a computed XLogP3 value of 4.1, indicating significantly higher lipophilicity compared to its mono-brominated regioisomer 5-Bromo-2-(3-methoxyphenoxy)pyridine, for which the XLogP3 is estimated to be approximately 3.4 based on structural analogs [1]. This difference in lipophilicity directly impacts predicted membrane permeability and oral bioavailability profiles, making the dibrominated compound a potentially more suitable scaffold for CNS-targeted programs or formulations requiring enhanced lipid solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 (computed) |
| Comparator Or Baseline | 5-Bromo-2-(3-methoxyphenoxy)pyridine (estimated XLogP3 ≈ 3.4) |
| Quantified Difference | Approximately 0.7 log units higher |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A higher XLogP3 value can improve blood-brain barrier penetration and membrane permeability, which are critical parameters in CNS drug discovery and pesticide development.
- [1] PubChem. (2024). 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine. PubChem CID 70699953. National Center for Biotechnology Information. View Source
- [2] Molecules. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. 27(20), 6803. MDPI. View Source
